

1-Aminobenzimidazole-2-sulfonic acid structure and IUPAC name

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Compound of Interest

Compound Name: 1-Aminobenzimidazole-2-sulfonic acid

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An In-Depth Technical Guide to **1-Aminobenzimidazole-2-sulfonic acid**

Abstract

This technical guide provides a comprehensive overview of **1-Aminobenzimidazole-2-sulfonic acid**, a heterocyclic compound integrating two key pharmacophores: the benzimidazole nucleus and a sulfonic acid group. This document details its chemical structure, IUPAC nomenclature, and physicochemical properties. We explore plausible synthetic strategies and standard characterization techniques relevant to this class of molecules. Furthermore, the guide delves into the potential applications in drug discovery and development, drawing insights from the well-established biological activities of benzimidazole and sulfonamide derivatives. This paper is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking to understand and utilize this compound in their research endeavors.

Introduction: The Convergence of Two Pharmacophores

In the landscape of medicinal chemistry, the benzimidazole scaffold is a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.^{[1][2]} Similarly, the sulfonamide moiety is a cornerstone of chemotherapy, having first revolutionized medicine

as the initial class of effective antibacterial agents (sulfa drugs).[3] The conjugation of these two potent pharmacophores into a single molecule, such as **1-Aminobenzimidazole-2-sulfonic acid**, presents a compelling strategy for the development of novel therapeutic candidates with potentially unique or enhanced pharmacological profiles. This guide aims to consolidate the available technical information on this specific molecule, providing a foundational resource for its synthesis, characterization, and exploration in drug development programs.

Chemical Identity and Structure

The fundamental identity of any chemical compound begins with its unambiguous name and structure. These elements provide the basis for all further chemical and biological investigation.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **1-aminobenzimidazole-2-sulfonic acid**.[4]

The two-dimensional structure of the molecule is depicted below, illustrating the fusion of the benzene and imidazole rings to form the benzimidazole core, with an amino group (-NH₂) attached to one of the imidazole nitrogens (N1) and a sulfonic acid group (-SO₃H) at the C2 position.

Caption: Chemical structure of **1-Aminobenzimidazole-2-sulfonic acid**.

Physicochemical Properties

A summary of the key computed and experimental properties for **1-Aminobenzimidazole-2-sulfonic acid** is provided below. This data is essential for experimental design, including solvent selection, reaction monitoring, and formulation development.

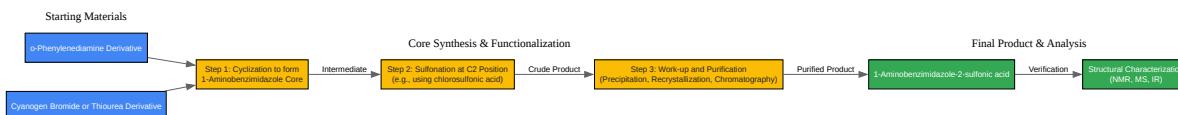
Property	Value	Source
IUPAC Name	1-aminobenzimidazole-2-sulfonic acid	[4]
CAS Number	120341-04-0	[4] [5]
Molecular Formula	C ₇ H ₇ N ₃ O ₃ S	[4] [5]
Molecular Weight	213.22 g/mol	[4] [5]
Canonical SMILES	C1=CC=C2C(=C1)N=C(N2N)S(=O)(=O)O	[4]
InChIKey	RJFWWGSHWGUCEP-UHFFFAOYSA-N	[4]

Synthesis and Characterization

While specific literature detailing the synthesis of **1-Aminobenzimidazole-2-sulfonic acid** is sparse, a plausible synthetic route can be conceptualized based on established methods for analogous benzimidazole derivatives.[\[1\]](#)[\[6\]](#)

Conceptual Synthetic Pathway

The synthesis of benzimidazole-sulfonic acids often involves the cyclization of an o-phenylenediamine precursor followed by sulfonation or the use of a pre-sulfonated building block. A common precursor for 2-substituted benzimidazoles is 2-aminobenzimidazole.[\[7\]](#) A potential route could involve the direct sulfonation of 1-aminobenzimidazole, though this would require careful control of reaction conditions to avoid side reactions. A more controlled approach might involve a multi-step synthesis as outlined in the workflow below.



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Caption: Conceptual workflow for the synthesis of **1-aminobenzimidazole-2-sulfonic acid**.

Characterization Methods

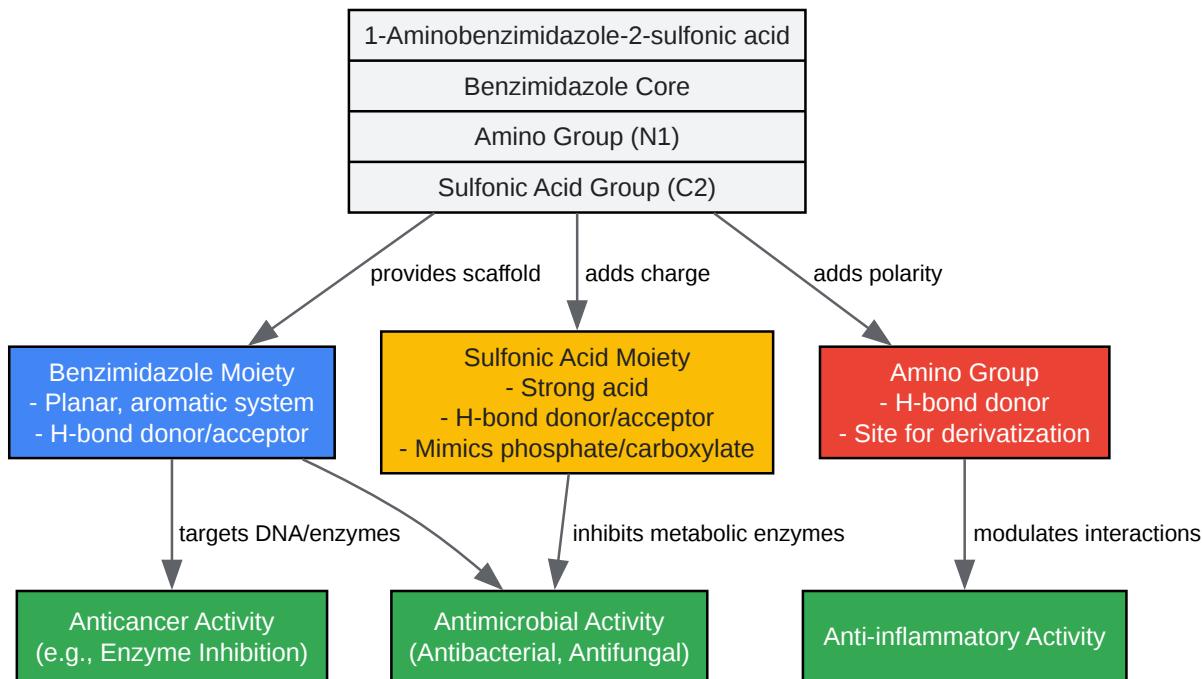
To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques is essential:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the proton and carbon framework of the molecule, verifying the positions of the amino and sulfonic acid groups on the benzimidazole ring.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight, confirming the elemental composition ($\text{C}_7\text{H}_7\text{N}_3\text{O}_3\text{S}$).
[4]
- Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional groups, such as the N-H stretches of the amino and imidazole groups, and the strong S=O and O-H stretches of the sulfonic acid moiety.

Potential Applications in Drug Development

The hybrid structure of **1-Aminobenzimidazole-2-sulfonic acid** suggests several promising avenues for therapeutic research. The benzimidazole core is a well-known DNA intercalating agent and tubulin polymerization inhibitor, leading to its use in anticancer and anthelmintic

drugs.[1] The sulfonamide group is a classic bioisostere of a carboxylic acid and is crucial for the activity of carbonic anhydrase inhibitors and antibacterial agents.[3]



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Caption: Relationship between structural features and potential therapeutic applications.

- **Antimicrobial Agents:** Benzimidazole-sulfonamide hybrids have been investigated as potent antibacterial agents, including against resistant strains like MRSA.[8] The sulfonic acid group can mimic key substrates in bacterial metabolic pathways.
- **Anticancer Therapeutics:** Many benzimidazole derivatives exhibit anticancer activity. The addition of a sulfonic acid group can enhance solubility and potentially target specific enzymes like carbonic anhydrases, which are overexpressed in some tumors.
- **Antimalarial Drugs:** 2-aminobenzimidazoles have recently been identified as a potent new class of antimalarial agents, showing high efficacy against resistant strains of *Plasmodium falciparum*.[9]

Exemplary Experimental Protocols

The following protocols are representative of the procedures used for the synthesis and evaluation of benzimidazole derivatives.

Protocol: Synthesis of a 2-Aminobenzimidazole Derivative

This protocol is adapted from general methods for the synthesis of 2-aminobenzimidazoles via cyclodesulfurization of a thiourea precursor, a common and reliable method in this field.[\[6\]](#)

Objective: To synthesize a substituted 2-aminobenzimidazole from a corresponding o-phenylenediamine and isothiocyanate.

Materials:

- Substituted o-phenylenediamine (1.0 eq)
- Substituted isothiocyanate (1.0 eq)
- Iodoacetic acid (catalyst)
- Ethanol (solvent)
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

- To a solution of the o-phenylenediamine in ethanol, add the isothiocyanate dropwise at room temperature.
- Stir the mixture for 2-3 hours to form the intermediate thiourea. The reaction can be monitored by Thin Layer Chromatography (TLC).
- Add a catalytic amount of iodoacetic acid to the reaction mixture.

- Heat the mixture to 60°C and reflux for 3 hours. Monitor the cyclization reaction by TLC until the starting thiourea is consumed.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
- Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 2-aminobenzimidazole derivative.

Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Assay)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[\[8\]](#)

Objective: To determine the lowest concentration of **1-Aminobenzimidazole-2-sulfonic acid** that inhibits the visible growth of a target bacterial strain.

Materials:

- **1-Aminobenzimidazole-2-sulfonic acid**
- Bacterial strain (e.g., *Staphylococcus aureus*)
- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Spectrophotometer
- Positive control antibiotic (e.g., Ciprofloxacin)

- Negative control (broth only)

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).
- Prepare a bacterial inoculum by suspending colonies from an overnight culture in MHB to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5×10^8 CFU/mL).
- In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of desired concentrations.
- Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5×10^5 CFU/mL.
- Include a positive control (bacteria with a known antibiotic) and a negative control (broth only) on each plate.
- Incubate the plates at 37°C for 18-24 hours.
- After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion

1-Aminobenzimidazole-2-sulfonic acid is a molecule of significant interest, strategically combining the proven biological relevance of the benzimidazole scaffold with the versatile physicochemical properties of the sulfonic acid group. While detailed experimental data for this specific compound is limited in public literature, its structural components point towards promising potential in antimicrobial and anticancer drug discovery. The synthetic and analytical protocols outlined in this guide provide a solid framework for researchers to synthesize, characterize, and evaluate this and related compounds, paving the way for the development of novel and effective therapeutic agents.

References

- PubChem. (n.d.). **1-Aminobenzimidazole-2-sulfonic acid**. National Center for Biotechnology Information.

- Chem-Tools. (n.d.). **1-Aminobenzimidazole-2-sulfonic acid**.
- Rojas-Carrillo, A., et al. (2017). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Molecules.
- Al-Azzawi, A. M., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry.
- PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid. National Center for Biotechnology Information.
- Reddy, Y. T., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Journal of Organic and Inorganic Chemistry.
- ChemCD. (n.d.). 1-AMINO-1H-BENZIMIDAZOLE-2-SULFONIC ACID.
- ResearchGate. (n.d.). Experimental UV spectra of 2-aminobenzimidazole.
- Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
- ResearchGate. (2020). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.
- Georganics. (n.d.). 1H-Benzimidazole-2-sulfonic acid.
- San-Martín, A., et al. (2016). Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity. Molecules.
- Devine, S. M., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry.
- PubChem. (n.d.). 2-Aminobenzimidazole. National Center for Biotechnology Information.

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Sources

- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-b.com [ajchem-b.com]
- 4. 1-Aminobenzimidazole-2-sulfonic acid | C7H7N3O3S | CID 2724776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
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